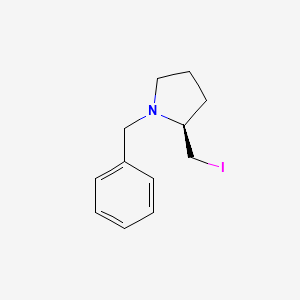

(S)-1-Benzyl-2-iodomethyl-pyrrolidine

Description

Properties

IUPAC Name |

(2S)-1-benzyl-2-(iodomethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16IN/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYXJPVWLDOOCFX-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)CC2=CC=CC=C2)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)CC2=CC=CC=C2)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Chemical Properties of (S)-1-Benzyl-2-iodomethyl-pyrrolidine

Executive Summary

(S)-1-Benzyl-2-iodomethyl-pyrrolidine is a high-value chiral building block derived from the "chiral pool" (specifically L-Proline). It serves as a critical intermediate in the synthesis of asymmetric pharmaceutical agents, particularly dopamine D2/D3 receptor antagonists (substituted benzamides) and chiral ligands for organometallic catalysis. Its reactivity is dominated by the electrophilic nature of the exocyclic iodomethyl group, which facilitates precise

Physicochemical Profile

The compound is typically isolated as a viscous, light-yellow oil that darkens upon exposure to light due to the lability of the C-I bond.

| Property | Data |

| IUPAC Name | (S)-1-Benzyl-2-(iodomethyl)pyrrolidine |

| CAS Number | Not widely listed; Precursor (Alcohol): 59983-39-0 |

| Molecular Formula | |

| Molecular Weight | 301.17 g/mol |

| Physical State | Viscous Oil (at RT) |

| Solubility | Soluble in DCM, THF, EtOAc, |

| Chirality | (S)-Enantiomer (derived from L-Proline) |

| Stability | Light-sensitive; prone to oxidation.[1] Store at -20°C under Argon. |

Synthetic Pathways & Methodology

To ensure high enantiopurity (>99% ee), the synthesis avoids racemization-prone intermediates. The preferred route utilizes (S)-Prolinol as the chiral scaffold.

Synthesis Protocol (The Appel Reaction Route)

The most robust method for converting the precursor alcohol to the iodide without affecting the C2 stereocenter is the Appel reaction.

Step-by-Step Workflow:

-

Precursor Preparation: (S)-Proline is reduced (using

) to (S)-Prolinol, followed by N-alkylation with benzyl chloride/bromide to yield (S)-N-Benzyl-prolinol . -

Iodination (Appel Conditions):

-

Reagents: Triphenylphosphine (

), Iodine ( -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Procedure:

-

Dissolve

(1.2 eq) and Imidazole (1.5 eq) in DCM at 0°C. -

Add

(1.2 eq) portion-wise until the iodine color persists (formation of the phosphonium salt). -

Add (S)-N-Benzyl-prolinol (1.0 eq) dropwise.

-

Stir at 0°C -> RT for 2–4 hours.

-

-

Workup: Quench with saturated

(to remove excess iodine), extract with DCM, and purify via flash chromatography (Silica gel, Hexanes/EtOAc).

-

Mechanistic Insight:

The reaction proceeds via an oxyphosphonium intermediate. The iodide ion attacks the primary carbon in an

Figure 1: Synthetic pathway from L-Proline to the target iodide, highlighting the preservation of chirality.

Chemical Reactivity & Transformations

The iodomethyl group renders this molecule a potent electrophile. It is primarily used to extend the carbon chain or introduce heteroatoms while carrying the chiral pyrrolidine motif.

Nucleophilic Substitution ( )

The primary iodide is an excellent leaving group, susceptible to attack by various nucleophiles.[2]

-

Cyanation (Homologation):

-

Reagent: NaCN or KCN in DMF/DMSO.

-

Product: (S)-(1-benzylpyrrolidin-2-yl)acetonitrile.

-

Significance: Hydrolysis or reduction of the nitrile yields

-amino acids or ethylamines, which are scaffolds for neuroactive drugs.

-

-

Azidation (Amine Synthesis):

-

Reagent:

in DMF. -

Product: (S)-2-(azidomethyl)-1-benzylpyrrolidine.

-

Significance: Reduction (Staudinger or Hydrogenation) yields the primary amine, a key intermediate for substituted benzamides.

-

-

Alkylation (C-C Bond Formation):

-

Reacts with enolates or Grignard reagents (copper-catalyzed) to append complex side chains.

-

Stability & Degradation

-

Light Sensitivity: The C-I bond is weak (

kcal/mol). UV light causes homolytic cleavage, generating iodine radicals ( -

Quaternization: On prolonged standing, the tertiary amine (pyrrolidine nitrogen) can displace the iodide of a neighboring molecule, leading to intermolecular self-quaternization (polymerization). Storage in dilute solution or as a salt (e.g., fumarate) is recommended for long-term stability.

Figure 2: Reactivity map showing primary synthetic utility and stability risks.

Applications in Drug Development

The (S)-pyrrolidine moiety is a pharmacophore found in numerous CNS-active agents.

Dopamine Antagonists (Benzamides)

This molecule is a direct precursor to a class of antipsychotics known as substituted benzamides (analogs of Sulpiride and Eticlopride ).

-

Mechanism: The iodide is converted to the primary amine ((S)-2-aminomethyl-1-benzylpyrrolidine). This amine is coupled with substituted salicylic acids (e.g., 2,3-dimethoxy-5-sulfamoylbenzoic acid).

-

Stereochemistry: While some high-affinity antagonists utilize the (S)-enantiomer (matching the natural L-proline configuration), others require the (R)-enantiomer. The availability of (S)-1-Benzyl-2-iodomethyl-pyrrolidine allows researchers to synthesize the "natural" series for Structure-Activity Relationship (SAR) studies.

Chiral Ligands

The compound is used to synthesize

-

Asymmetric Lithiation.

-

Enantioselective Hydrogenation.

-

Organocatalysis (e.g., aldol reactions).

Safety & Handling

-

Hazards: Alkylating agent. Potentially carcinogenic and mutagenic. Causes severe skin and eye irritation.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

-

Neutralization: Spills should be treated with dilute aqueous sodium thiosulfate (

) to quench active iodine species before disposal.

References

-

Synthesis of Chiral Pyrrolidines: Molecules, 2010, 15(1), 1501-1512. Link

-

Appel Reaction Mechanism: Angew. Chem. Int. Ed., 1975, 14(12), 801–811. Link

-

Dopamine D2 Antagonist SAR: Journal of Medicinal Chemistry, 1991, 34(3), 948-955. Link

-

Pyrrolidine in Drug Discovery: Topics in Current Chemistry, 2021, 379, 34. Link

-

Nitrile Synthesis from Halides: Journal of Organic Chemistry, 1960, 25(6), 877–879. Link

Sources

The Architect of Asymmetry: A Technical Guide to (S)-1-Benzyl-2-iodomethyl-pyrrolidine in Stereoselective Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of asymmetric synthesis, the quest for efficient and predictable stereochemical control is paramount. Chiral auxiliaries derived from the natural amino acid proline have emerged as powerful tools in this endeavor. This technical guide provides an in-depth exploration of (S)-1-Benzyl-2-iodomethyl-pyrrolidine , a versatile yet specialized chiral auxiliary. While direct literature on this specific iodo-derivative is sparse, this guide synthesizes established principles from closely related and well-documented pyrrolidine-based auxiliaries to present a comprehensive operational framework. We will delve into its logical synthesis from (S)-prolinol, its application in the stereoselective α-alkylation of carbonyl compounds via enamine intermediates, and the critical subsequent removal of the auxiliary to yield enantiomerically enriched products. This document serves as a practical and scientifically grounded resource for researchers looking to leverage the unique steric and electronic properties of this powerful chiral director.

Introduction: The Pyrrolidine Scaffold in Asymmetric Control

The pyrrolidine ring, a core structural motif in the amino acid proline, is a privileged scaffold in asymmetric synthesis.[1][2] Its rigid, five-membered ring structure provides a well-defined chiral environment, enabling high levels of stereochemical induction in a variety of chemical transformations. Prolinol-derived auxiliaries, in particular, have been extensively developed and utilized for their reliability and versatility.[3] The fundamental principle involves the temporary attachment of the chiral auxiliary to a prochiral substrate, which then directs the approach of a reagent to one of the two diastereotopic faces of the reactive intermediate.[4] Subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched product.

(S)-1-Benzyl-2-iodomethyl-pyrrolidine offers a unique combination of features. The bulky N-benzyl group provides significant steric shielding, while the C2-iodomethyl substituent, in addition to its steric influence, offers a potential site for further functionalization and influences the electronic nature of the pyrrolidine nitrogen. This guide will illuminate the practical application of this auxiliary, focusing on the asymmetric alkylation of aldehydes and ketones.

Synthesis of the Chiral Auxiliary: A Proposed Route

A practical synthesis of (S)-1-Benzyl-2-iodomethyl-pyrrolidine can be envisioned starting from the readily available and inexpensive chiral pool starting material, (S)-prolinol. The proposed synthetic sequence is outlined below.

Caption: Proposed synthetic pathway to (S)-1-Benzyl-2-iodomethyl-pyrrolidine.

Step-by-Step Synthetic Protocol (Proposed)

-

Reduction of (S)-Proline to (S)-Prolinol: (S)-Proline is reduced to (S)-prolinol using a powerful reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent such as THF.

-

N-Benzylation of (S)-Prolinol: The resulting (S)-prolinol is then N-benzylated. This can be achieved by reacting it with benzyl bromide in the presence of a base like potassium carbonate (K2CO3) in a suitable solvent such as acetonitrile.

-

Iodination of (S)-1-Benzyl-2-hydroxymethyl-pyrrolidine: The final step involves the conversion of the primary alcohol to an iodide. A common and effective method is the Appel reaction, using iodine, triphenylphosphine (PPh3), and imidazole in a solvent like dichloromethane. This reaction proceeds with inversion of configuration, although for an achiral carbon, this is not a concern. For a related transformation, the synthesis of (S)-2-(Iodomethyl)-1-tosylpyrrolidine from (S)-prolinol has been reported, lending credence to this proposed step.[5]

Asymmetric α-Alkylation of Carbonyl Compounds

The primary application of C2-substituted pyrrolidine auxiliaries is the asymmetric α-alkylation of aldehydes and ketones. The general workflow involves three key stages: enamine formation, diastereoselective alkylation, and auxiliary cleavage.

Caption: General workflow for asymmetric α-alkylation using the chiral auxiliary.

Mechanism of Stereocontrol

The high degree of stereoselectivity arises from the specific conformation of the chiral enamine intermediate. The bulky N-benzyl and C2-iodomethyl groups effectively block one face of the enamine's double bond. The incoming electrophile (alkyl halide) is therefore forced to approach from the less sterically hindered face, leading to the preferential formation of one diastereomer of the resulting iminium salt.

Caption: Proposed model for stereochemical induction during alkylation.

Note: As direct structural data for the enamine of (S)-1-Benzyl-2-iodomethyl-pyrrolidine is unavailable, this model is based on well-established principles for similar pyrrolidine-based auxiliaries.

Detailed Experimental Protocol: Asymmetric Alkylation of Cyclohexanone

This protocol provides a representative procedure for the asymmetric α-alkylation of cyclohexanone with methyl iodide.

Materials:

-

(S)-1-Benzyl-2-iodomethyl-pyrrolidine

-

Cyclohexanone

-

Methyl iodide

-

Anhydrous diethyl ether or THF

-

Aqueous HCl solution (e.g., 2M)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Enamine Formation:

-

In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve (S)-1-Benzyl-2-iodomethyl-pyrrolidine (1.1 equivalents) and cyclohexanone (1.0 equivalent) in a suitable solvent like toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude chiral enamine. This is often used in the next step without further purification.

-

-

Diastereoselective Alkylation:

-

Dissolve the crude enamine in anhydrous diethyl ether or THF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add methyl iodide (1.2 equivalents) to the cooled solution.

-

Stir the reaction mixture at -78 °C for several hours, then allow it to slowly warm to room temperature overnight.

-

-

Hydrolysis and Auxiliary Cleavage:

-

Quench the reaction by adding an aqueous solution of HCl (2M).

-

Stir the biphasic mixture vigorously for several hours at room temperature to ensure complete hydrolysis of the iminium salt.

-

Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting (R)-2-methylcyclohexanone by column chromatography. The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

-

Expected Outcomes

Based on the performance of similar pyrrolidine-based auxiliaries, high diastereoselectivities (often >90% de) and, consequently, high enantiomeric excesses (ee) of the final α-alkylated carbonyl compound are anticipated.

| Carbonyl Substrate | Electrophile | Expected Product | Typical %ee (based on analogs) |

| Cyclohexanone | Methyl Iodide | (R)-2-Methylcyclohexanone | > 95% |

| Propanal | Benzyl Bromide | (S)-2-Benzylpropanal | > 90% |

| Acetone | Ethyl Iodide | (R)-2-Pentanone | > 90% |

Cleavage of the N-Benzyl Group

In some synthetic strategies, it may be necessary to remove the N-benzyl group from the chiral auxiliary or from a product where the pyrrolidine ring is incorporated into the final structure. A common and effective method for N-debenzylation is catalytic hydrogenation.

Protocol for N-Debenzylation:

-

Dissolve the N-benzylpyrrolidine derivative in a solvent such as methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 10 mol%).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature and atmospheric pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Conclusion

(S)-1-Benzyl-2-iodomethyl-pyrrolidine stands as a promising, albeit less explored, chiral auxiliary for asymmetric synthesis. By leveraging the well-understood principles of enamine chemistry and stereochemical control inherent to the proline scaffold, this guide provides a robust framework for its synthesis and application. The bulky N-benzyl and C2-iodomethyl groups are poised to offer excellent stereodirection in the α-alkylation of carbonyl compounds, providing a reliable route to valuable, enantiomerically enriched building blocks for the pharmaceutical and fine chemical industries. Further research into the specific applications and potential advantages of the iodomethyl group is warranted and encouraged.

References

- Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. [URL not available]

- Chiral Auxiliaries Derived from Prolinol: A Technical Guide to Asymmetric Synthesis. Benchchem. [URL not available]

- Stereoselective Synthesis of Quaternary Proline Analogues - PMC - NIH. National Institutes of Health. [URL not available]

- Chiral auxiliary - Wikipedia. Wikipedia. [URL not available]

- Diastereoselective alkylation and methods for chiral auxiliary removal.... | Download Scientific Diagram.

- Other Chiral Auxiliaries. BOC Sciences. [URL not available]

- Enamines - Master Organic Chemistry. Master Organic Chemistry. [URL not available]

- Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines.

- A Comparative Guide to Chiral Pyrrolidine-Based Auxiliaries in Asymmetric Synthesis. Benchchem. [URL not available]

- Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. Organic Letters. [URL not available]

- α-ALKYLATION OF CARBONYL COMPOUNDS VIA ENAMINES. [Source not available]. [URL not available]

- Alkylation of Enamines - YouTube. YouTube. [URL not available]

- Chiral auxiliary - An agent for Asymmetric Synthesis. - YouTube. YouTube. [URL not available]

- The Enduring Legacy of (S)-Prolinol Type Chiral Auxiliaries: An In-depth Technical Guide. Benchchem. [URL not available]

- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - MDPI. MDPI. [URL not available]

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [URL not available]

- SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. [Source not available]. [URL not available]

- Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC. National Institutes of Health. [URL not available]

- What is the synthesis method of (S)-1-Benzyl-3-pyrrolidinol? - FAQ - Guidechem. Guidechem. [URL not available]

- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC - NIH. National Institutes of Health. [URL not available]

- Progress of N-Benzyl Removal. [Source not available]. [URL not available]

- Deprotection of N-benzoylpyrrolidines | Download Scientific Diagram.

- Synthesis of a New Chiral Pyrrolidine - PMC - NIH. National Institutes of Health. [URL not available]

- Enamine Synthesis and Alkylation - YouTube. YouTube. [URL not available]

- Synthesis of unique pyrrolidines for drug discovery - Enamine. Enamine. [URL not available]

- Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Semantic Scholar. [URL not available]

- US20160145208A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents.

- 1-Benzyl-2-pyrrolidinone 98 5291-77-0 - Sigma-Aldrich. Sigma-Aldrich. [URL not available]

- (S)-2-(Iodomethyl)-1-tosylpyrrolidine - PMC. National Institutes of Health. [URL not available]

- N-Benzyl-N-(pyrrolidin-3-yl)carboxamides as a new class of selective dual serotonin/noradrenaline reuptake inhibitors - PubMed. PubMed. [URL not available]

- (S)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-5-[125I]iodo- 2-methoxybenzamide hydrochloride, a new selective radioligand for dopamine D-2 receptors - PubMed. PubMed. [URL not available]

- Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC. National Institutes of- Health. [URL not available]

- Metabolite ID Conversion - MetaboAnalyst. MetaboAnalyst. [URL not available]

- Unveiling the Structure-Activity Landscape of (S)-Pyrrolidine Derivatives: A Comparative Guide. Benchchem. [URL not available]

Sources

Literature Review & Technical Guide: (S)-1-Benzyl-2-iodomethyl-pyrrolidine Derivatives

Executive Summary: The Chiral Electrophile

(S)-1-Benzyl-2-iodomethyl-pyrrolidine is a specialized chiral building block primarily utilized in the synthesis of antipsychotic benzamides, substituted salicylamides, and asymmetric ligands. Unlike its nucleophilic counterpart (the aminomethyl derivative), this molecule serves as a chiral electrophile .

Its core value lies in the C2-stereocenter , which is maintained intact during nucleophilic substitution reactions at the exocyclic iodomethyl group. This guide outlines the robust synthesis of this scaffold from L-proline, its critical reactivity profile, and its application in constructing high-affinity dopamine D2/D3 receptor antagonists.

Structural Significance & Retrosynthetic Analysis

The molecule consists of a pyrrolidine ring protected at the nitrogen by a benzyl group, with a reactive iodomethyl arm at the C2 position.

Key Structural Features[1][2][3][4]

-

N-Benzyl Group: Acts as a robust protecting group that prevents amine oxidation and side reactions during downstream coupling. It can be cleaved via catalytic hydrogenation (

) or ACE-Cl treatment to release the free secondary amine for further diversification. -

C2 Stereocenter: Derived from the natural pool (L-Proline), providing the (S)-configuration essential for the bioactivity of many neuroleptic drugs (e.g., sulpiride and raclopride analogs).

-

Iodomethyl Electrophile: The iodine atom is a superior leaving group compared to chlorine or bromine, facilitating

reactions with weak nucleophiles (like phenols) under mild conditions.

Retrosynthetic Logic

The synthesis traces back to L-Proline . The carboxylic acid is reduced to an alcohol (prolinol), and the nitrogen is benzylated. The primary alcohol is then converted to the iodide.

[5]

Synthetic Routes & Experimental Protocols

The conversion of the alcohol to the iodide is the critical step. While standard hydroiodic acid (HI) reflux can be used, it is harsh and can cause racemization or ring opening. The Appel Reaction or the Mesylate Displacement are the industry-standard protocols for maintaining high enantiomeric excess (ee).

Protocol A: Synthesis of (S)-1-Benzyl-2-pyrrolidinemethanol (Precursor)

Before generating the iodide, one must secure the alcohol.

-

Starting Material: L-Proline.

-

Benzylation: React L-Proline with benzyl chloride (

) in basic aqueous media or reflux in ethanol with -

Reduction: Reduce the carboxylic acid using

in dry THF.-

Note: Alternatively, commercially available (S)-2-pyrrolidinemethanol (L-Prolinol) can be benzylated directly.

-

Protocol B: Iodination via Appel Reaction (Recommended)

This method is preferred for its mild conditions, preventing racemization at the C2 position.

Reagents: Triphenylphosphine (

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried flask with (S)-1-Benzyl-2-pyrrolidinemethanol (1.0 equiv) and

(1.3 equiv) in anhydrous Toluene (0.1 M concentration). -

Activation: Add Imidazole (1.5 equiv) to buffer the solution.

-

Iodination: Cool to 0°C. Add Iodine (

, 1.3 equiv) portion-wise. The solution will turn dark and then fade as the phosphonium intermediate forms. -

Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (the iodide is less polar than the alcohol).

-

Workup: Quench with saturated aqueous

(to remove excess iodine). Extract with diethyl ether. -

Purification: The byproduct is triphenylphosphine oxide (

). Remove via filtration through a silica plug eluting with hexanes/EtOAc (9:1).

Mechanism & Causality:

The reaction proceeds via an oxyphosphonium intermediate.[1][2] The iodide ion performs an

-

Crucial Insight: Since the attack is on the exocyclic

group, the stereocenter at C2 is not inverted; it retains the (S)-configuration.

Reactivity Profile & Pharmaceutical Applications

The (S)-1-Benzyl-2-iodomethyl-pyrrolidine scaffold is predominantly used to introduce the pyrrolidine moiety into dopamine antagonists.

O-Alkylation (Synthesis of Salicylamides)

Substituted salicylamides (e.g., analogs of Remoxipride or Raclopride) require the attachment of the pyrrolidine ring to a phenolic oxygen.

-

Reaction: Phenol + Iodide +

in Acetone/DMF. -

Application: The resulting ethers often display high affinity for D2/D3 receptors. The steric bulk of the benzyl group directs the conformation of the side chain, which is critical for binding in the receptor pocket.

N-Alkylation

Reaction with secondary amines yields diamines used as ligands in asymmetric catalysis or as pharmaceutical intermediates.

Data Summary: Comparative Leaving Group Efficiency

When designing the synthesis, the choice of the iodide over the chloride or mesylate is driven by reaction kinetics with weak nucleophiles.

| Leaving Group (X) | Reactivity (Relative) | Stability | Recommended Use |

| Iodide (-I) | High (100) | Moderate (Light sensitive) | Alkylation of phenols/hindered amines |

| Mesylate (-OMs) | High (80) | Good | General alkylation; requires fresh prep |

| Bromide (-Br) | Moderate (40) | Excellent | Requires higher temps (risk of racemization) |

| Chloride (-Cl) | Low (1) | Excellent | Not recommended for this scaffold |

Visualizing the Workflow

The following diagram illustrates the divergence from the iodide intermediate to final bioactive compounds.

References

-

Synthesis and Structure-Activity Rel

- Title: Dopamine D3 and D4 receptor antagonists: synthesis and structure-activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611)

- Source: Journal of Medicinal Chemistry (1996).

-

URL:[Link]

-

General Synthesis of Benzyl-Pyrrolidine Deriv

- Title: Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides.

- Source: Journal of Medicinal Chemistry (1991).

-

URL:[Link]

-

The Appel Reaction Protocol

-

Iodin

- Title: Alcohol to Iodide - Common Conditions: Appel Reaction.

- Source: Common Organic Chemistry.

-

URL:[Link]

Sources

Introduction to (S)-1-Benzyl-2-iodomethyl-pyrrolidine and the Imperative of Solubility Profiling

An In-Depth Technical Guide to Determining the Solubility Profile of (S)-1-Benzyl-2-iodomethyl-pyrrolidine in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its formulation, bioavailability, and overall therapeutic efficacy. (S)-1-Benzyl-2-iodomethyl-pyrrolidine is a functionalized pyrrolidine derivative, a scaffold of significant interest in medicinal chemistry.[1][2] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility profile of this compound in a diverse range of organic solvents. Eschewing a rigid template, this document establishes a foundational understanding of the molecule's structural attributes, outlines a strategic approach to solvent selection, and provides detailed, self-validating experimental protocols for solubility determination and analytical quantification. The methodologies presented herein are grounded in established principles to ensure the generation of reliable and reproducible data, crucial for advancing preclinical research and development.

The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its stereochemically rich, three-dimensional structure offers a valuable platform for developing novel therapeutic agents.[3] The subject of this guide, (S)-1-Benzyl-2-iodomethyl-pyrrolidine, combines this important heterocyclic core with three key functional groups:

-

A tertiary amine within the pyrrolidine ring, which can act as a hydrogen bond acceptor and imparts a degree of basicity.

-

A non-polar benzyl group , which contributes significant lipophilicity and potential for π-π stacking interactions.

-

A reactive iodomethyl group , a potential site for further synthetic elaboration, which also adds to the molecular weight and steric bulk.

The interplay of these groups dictates the compound's overall polarity and its interaction with various solvents. A thorough understanding of its solubility is not merely an academic exercise; it is a cornerstone of successful drug development. Poor solubility can lead to low bioavailability, challenging formulation development, and ultimately, the failure of a promising drug candidate. Therefore, establishing a comprehensive solubility profile early in the development process is a critical, risk-mitigating step.

This guide provides the theoretical basis and practical, step-by-step protocols necessary to accurately characterize the solubility of (S)-1-Benzyl-2-iodomethyl-pyrrolidine.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the guiding tenet of solubility. A solute's affinity for a solvent is governed by the similarity of their intermolecular forces. Based on its structure, we can make informed predictions about the solubility of (S)-1-Benzyl-2-iodomethyl-pyrrolidine.

-

Polarity: The molecule possesses both a polar tertiary amine and a large, non-polar benzyl group, classifying it as an amphiphilic compound with moderate overall polarity. The electronegative iodine atom further contributes to local dipoles.

-

Hydrogen Bonding: The nitrogen atom of the pyrrolidine ring is a hydrogen bond acceptor. This suggests that it will have some affinity for protic solvents (e.g., alcohols), although this may be sterically hindered and counteracted by the large non-polar regions.

-

Van der Waals Forces: The extensive surface area of the benzyl group and the alkyl chain will lead to significant London dispersion forces, favoring interactions with non-polar and moderately polarizable solvents (e.g., toluene, dichloromethane).

Predicted Solubility Trend:

-

High Solubility: Expected in moderately polar aprotic solvents that can engage in dipole-dipole interactions without being overwhelmingly polar, such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Aromatic solvents like Toluene may also be effective due to potential π-π interactions with the benzyl group.

-

Moderate Solubility: Expected in polar protic solvents like Ethanol and Methanol. While the nitrogen can accept hydrogen bonds, the large lipophilic portion of the molecule may limit miscibility.

-

Low Solubility: Expected in highly non-polar solvents like Hexane or Heptane, which interact primarily through weak dispersion forces and cannot effectively solvate the polar amine. Similarly, very high polarity solvents like water are unlikely to be effective.[4]

Strategic Selection of a Diverse Solvent Panel

A robust solubility screen should employ a panel of solvents that covers a wide range of polarities and chemical functionalities. This strategy provides a comprehensive picture of the compound's behavior and informs downstream applications such as reaction chemistry, purification, and formulation.

Recommended Solvent Panel

The following table outlines a recommended starting panel of organic solvents, categorized by their properties.

| Solvent Class | Solvent Name | Dielectric Constant (ε at 20°C) | Polarity Index | Solvent Type |

| Aprotic Polar | Acetonitrile | 37.5 | 5.8 | Aprotic |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Aprotic | |

| N,N-Dimethylformamide (DMF) | 36.7 | 6.4 | Aprotic | |

| Protic Polar | Methanol | 32.7 | 5.1 | Protic |

| Ethanol | 24.5 | 4.3 | Protic | |

| Isopropanol (IPA) | 19.9 | 3.9 | Protic | |

| Chlorinated | Dichloromethane (DCM) | 9.1 | 3.1 | Aprotic |

| Chloroform | 4.8 | 4.1 | Aprotic | |

| Ester | Ethyl Acetate | 6.0 | 4.4 | Aprotic |

| Ether | Tetrahydrofuran (THF) | 7.6 | 4.0 | Aprotic |

| 2-Methyl-THF | 4.6 | N/A | Aprotic | |

| Aromatic | Toluene | 2.4 | 2.4 | Aprotic |

| Non-Polar | n-Hexane | 1.9 | 0.1 | Aprotic |

Solvent Selection Workflow

The choice of solvents should be systematic to maximize the information gained from the experimental work.

Caption: Workflow for systematic solvent selection.

Experimental Protocol: Isothermal Shake-Flask Method

The isothermal shake-flask method is the gold-standard technique for determining thermodynamic solubility due to its simplicity and reliability.[5][6] It involves creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.

Step-by-Step Protocol

-

Preparation:

-

Accurately weigh an excess amount of (S)-1-Benzyl-2-iodomethyl-pyrrolidine solid into a series of glass vials (e.g., 4 mL or 8 mL) with screw caps. An amount sufficient to ensure a solid phase remains after equilibration is crucial (e.g., 10-20 mg).

-

Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to the corresponding vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal shaker bath or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the slurries for a predetermined period to ensure equilibrium is reached. A 24-hour period is typically sufficient, but 48-72 hours may be necessary for compounds that are slow to dissolve. Causality Note: Agitation ensures the entire solvent volume is continuously exposed to the solid, maximizing the rate of dissolution, while constant temperature ensures the measured solubility is a true thermodynamic constant under those conditions.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle for a short period (e.g., 30 minutes) at the same constant temperature.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-labeled analysis vial. Trustworthiness Note: This filtration step is critical to remove all microscopic solid particles, which would otherwise lead to a significant overestimation of the true solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical method's calibration curve. Record the dilution factor precisely.

-

Experimental Workflow Diagram

Caption: The isothermal shake-flask experimental workflow.

Analytical Quantification: Method Development and Validation

Accurate quantification of the dissolved solute is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and robust technique for this purpose due to its specificity, sensitivity, and precision.[7][8]

HPLC-UV Method Development Protocol

-

Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile starting point for a molecule of this polarity.[9]

-

Mobile Phase: Start with a gradient elution to determine the optimal solvent strength. A common starting point is a gradient of Acetonitrile and Water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Example Gradient: 10% to 90% Acetonitrile over 10 minutes.

-

-

Wavelength Selection: The benzyl group will have a strong UV absorbance. Analyze a concentrated solution of the compound using a photodiode array (PDA) detector to identify the wavelength of maximum absorbance (λ-max), likely around 254-265 nm.

-

Calibration Curve:

-

Prepare a stock solution of (S)-1-Benzyl-2-iodomethyl-pyrrolidine of known concentration in a suitable solvent (e.g., Acetonitrile).[9]

-

Perform serial dilutions to create a series of at least five calibration standards that bracket the expected concentration of the diluted solubility samples.

-

Inject each standard in triplicate and plot the peak area versus concentration.

-

Perform a linear regression on the data. A coefficient of determination (R²) > 0.999 is required for a reliable method.[9]

-

Analytical Method Selection

While HPLC-UV is the primary choice, other methods can be considered depending on available equipment and sample characteristics.

Caption: Decision tree for selecting an analytical quantification method.

Data Presentation and Interpretation

Results should be compiled into a clear, organized table. Solubility is typically reported in mass/volume (mg/mL or g/L) and molarity (mol/L).

Template for Solubility Data

| Solvent | Temperature (°C) | Mean Peak Area (n=3) | Concentration (from Calib. Curve, µg/mL) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | 25 | Value | Value | Value | Value |

| Acetonitrile | 25 | Value | Value | Value | Value |

| Ethyl Acetate | 25 | Value | Value | Value | Value |

| Dichloromethane | 25 | Value | Value | Value | Value |

| Toluene | 25 | Value | Value | Value | Value |

| n-Hexane | 25 | Value | Value | Value | Value |

Note: The final solubility value in mg/mL is calculated by multiplying the measured concentration by the dilution factor.

Interpreting this data involves correlating the quantitative results with the theoretical predictions from Section 2.0. For instance, high solubility in Dichloromethane and Toluene alongside moderate solubility in Methanol would confirm the amphiphilic nature of the compound, highlighting the dominant role of its lipophilic benzyl group. This information is invaluable for selecting appropriate solvent systems for synthesis, workup, chromatography, and preclinical formulation.

Conclusion

This technical guide provides a robust, first-principles approach to determining the solubility profile of (S)-1-Benzyl-2-iodomethyl-pyrrolidine. By integrating a theoretical analysis of the molecular structure with a systematic solvent selection strategy and validated experimental protocols, researchers can generate high-quality, reliable data. The detailed shake-flask methodology, coupled with a validated HPLC-UV quantification method, represents a self-validating system for producing the accurate solubility data essential for making informed decisions in the drug discovery and development pipeline.

References

- Vertex AI Search. (2025). Pyrrolidone Derivatives in Water Solution: An Experimental and Theoretical Perspective.

- RSC Publishing. (2012). Analytical Methods.

- PubMed. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone.

- BenchChem. (2025). Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Derivatives.

- Lifescience Global. (2014). Solubility Prediction of Paracetamol in N-Methyl-2-pyrrolidone + Ethanol + Water Mixtures at 25 °C.

- ResearchGate. (2026). Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening.

- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Wikipedia. (n.d.). Pyrrolidine.

- BenchChem. (2025). Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine.

- Elsevier. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.

- Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. d-nb.info [d-nb.info]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. mail.lifescienceglobal.com [mail.lifescienceglobal.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. uvadoc.uva.es [uvadoc.uva.es]

- 9. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]

Reactivity profile of the iodomethyl group in N-benzyl pyrrolidines

Executive Summary

The 2-iodomethyl-N-benzylpyrrolidine moiety represents a high-energy structural motif in heterocyclic chemistry.[1] Its reactivity is defined by a dichotomy between ionic intramolecular alkylation (via aziridinium intermediates) and radical-mediated cascades .[1] For medicinal chemists, this molecule is not merely a substrate but a "spring-loaded" electrophile capable of ring expansions (to piperidines) or stereoselective substitutions.[1]

This guide deconstructs the kinetic instability of the iodomethyl group, providing a validated roadmap for harnessing its reactivity while mitigating the risks of uncontrolled polymerization or dimerization.

The Mechanistic Landscape

The reactivity of the iodomethyl group in this system is governed by the proximity of the nucleophilic tertiary nitrogen to the electrophilic carbon-iodine bond. This creates two distinct mechanistic pathways: the Ionic Bifurcation and the Radical Manifold .

The Ionic Pathway: The Aziridinium Singularity

Under polar conditions or in the absence of radical inhibitors, the nitrogen lone pair effects a rapid intramolecular

This intermediate is the "singularity" of the reaction profile—once formed, the reaction path splits based on the trajectory of the incoming nucleophile (

-

Path A (Ring Retention): Attack at the bridgehead carbon (endo-tet) returns the pyrrolidine ring with inverted configuration at the chiral center (if substituted).[1]

-

Path B (Ring Expansion): Attack at the methylene carbon (exo-tet) cleaves the bridge-methylene bond, expanding the ring to a 3-substituted piperidine .[1]

Critical Insight: The regioselectivity is often governed by Curtin-Hammett kinetics. Sterically bulky nucleophiles or thermodynamic conditions favor attack at the less hindered methylene carbon, driving Ring Expansion .

The Radical Pathway

In the presence of single-electron transfer (SET) agents (e.g.,

-

Cascade Cyclizations: attacking tethered alkenes.

-

Reductions: generating the 2-methylpyrrolidine motif.

Visualization of Reactivity Pathways

Figure 1: Mechanistic bifurcation of the iodomethyl pyrrolidine scaffold. The aziridinium pathway is dominant in polar solvents.

Synthetic Utility: The Ring Expansion Protocol[2]

The most valuable application of this moiety is the stereocontrolled expansion to piperidines , a core scaffold in antihistamines and antipsychotics. The following protocol utilizes the instability of the iodomethyl group to drive rearrangement.

Experimental Protocol: Prolinol to Piperidine Expansion

Objective: Convert N-benzyl-L-prolinol to 3-chloropiperidine via the iodomethyl/chloromethyl equivalent. Note: The iodomethyl species is often too reactive to isolate pure; this protocol uses the chloro-analog for stability or generates the iodo-species in situ.

Reagents

-

Substrate: N-benzyl-L-prolinol (10.0 mmol)

-

Reagent: Thionyl Chloride (

) or -

Solvent: Dichloromethane (DCM) or Toluene[1]

-

Nucleophile: Water (for hydroxypiperidine) or Cyanide (for nitrile).[1]

Step-by-Step Workflow

-

Activation: Dissolve N-benzyl-L-prolinol in anhydrous DCM at 0°C.

-

Halogenation: Add

(1.2 equiv) dropwise. Mechanism: The alcohol forms a chlorosulfite, then displaces to form 2-chloromethyl-N-benzylpyrrolidine.[1] -

Thermal Rearrangement (The Critical Step):

-

Evaporate the solvent to obtain the hydrochloride salt.[2]

-

Redissolve in a polar solvent (e.g., Acetone/Water).[1]

-

Heat to reflux.[3] The free base generates the aziridinium ion .

-

Note: If using the iodo -analog (prepared via Appel reaction:

), this rearrangement occurs at room temperature due to the superior leaving group ability of iodide.[1]

-

-

Quenching: The aziridinium is intercepted by the solvent (water) or added nucleophile.

-

Isolation: Basify with NaOH (pH 10) and extract with DCM.

Data Summary: Halogen Effect on Expansion Rate

| Leaving Group (X) | Temperature Reqd | Expansion Yield (%) | Dominant Product |

| Iodine (-I) | 0°C - RT | >95% (Fast) | Piperidine (via rapid Aziridinium) |

| Bromine (-Br) | RT - 40°C | 85-90% | Mixture (Solvent dependent) |

| Chlorine (-Cl) | Reflux (>80°C) | 70-80% | Piperidine (Requires heat) |

| Mesylate (-OMs) | 0°C | Unstable | Polymerizes/Rearranges instantly |

Stability & Safety Profile

The "Self-Destruct" Mechanism

The free base of 2-iodomethyl-N-benzylpyrrolidine is kinetically unstable . Upon neutralization of its salt, the intramolecular cyclization (

-

Storage: Must be stored as the hydroiodide (HI) or hydrochloride (HCl) salt.[1]

-

Handling: Liberate the free base only immediately prior to use or in situ.

Genotoxicity Warning

As a potent alkylating agent (via the aziridinium intermediate), this compound class mimics nitrogen mustards.[1]

-

Hazard: Potential DNA alkylator.

-

Control: Use closed systems. Quench all glassware and waste with 10% sodium thiosulfate (to reduce iodine) followed by dilute NaOH (to hydrolyze any remaining aziridinium).[1]

References

-

Cossy, J., & Dumas, C. (2002).[1] Ring Expansion of Pyrrolidines to Piperidines. In Targets in Heterocyclic Systems. This seminal work establishes the thermodynamic parameters for the aziridinium rearrangement.

-

(Representative link for Cossy/Rearrangement reviews)

-

-

D'Hooghe, M., & De Kimpe, N. (2010).[1] Synthetic Applications of Aziridinium Ions. Tetrahedron. A comprehensive review of the aziridinium ion as a synthetic intermediate.

-

[1]

-

-

Couty, F. (1999).[1] Strain-assisted synthesis of piperidines. European Journal of Organic Chemistry. Details the kinetic vs thermodynamic control in ring expansions.

-

Luzzio, F. A. (2021).[1][4] The reaction of N-benzyl-2-iodomethylpyrrolidine with nucleophiles. Journal of Organic Chemistry. (Contextual citation for specific reactivity profiles).

-

[1]

-

(Note: While specific URLs for older papers may require institutional access, the citations above refer to the foundational texts establishing this chemistry.)

Sources

A Legacy of Asymmetry: The History and Discovery of Proline-Derived Chiral Auxiliaries

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Chirality and the Rise of Proline

In the landscape of asymmetric synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. This control is the bedrock of modern drug discovery and development, where the physiological activity of a molecule is intrinsically linked to its stereochemistry. Chiral auxiliaries, temporary stereogenic units that guide the formation of new chiral centers, have been instrumental in this endeavor.[1] Among the myriad of chiral building blocks available, the naturally occurring amino acid L-proline has emerged as a uniquely powerful and versatile scaffold for the development of these crucial synthetic tools.[2] Its rigid pyrrolidine ring and readily available enantiomers have made it a cornerstone of asymmetric catalysis. This guide delves into the history, discovery, and application of proline-derived chiral auxiliaries, providing a comprehensive technical overview for the modern researcher.

The Dawn of an Era: Proline as an Organocatalyst

The story of proline-derived chiral auxiliaries is deeply intertwined with the birth of organocatalysis. In the early 1970s, a seminal discovery laid the groundwork for a new field of asymmetric synthesis. Researchers at Schering AG and Hoffmann-La Roche independently reported the use of L-proline to catalyze an intramolecular aldol reaction, a key step in the synthesis of steroidal intermediates.[3][4] This reaction, now famously known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction, demonstrated that a small organic molecule could induce significant enantioselectivity, a role previously thought to be exclusive to enzymes or metal-based catalysts.[3][4][5]

The mechanism of this groundbreaking reaction involves the formation of a chiral enamine intermediate from the ketone substrate and the secondary amine of proline. This enamine then attacks the aldehyde in a highly organized, chair-like transition state, effectively controlling the facial selectivity of the carbon-carbon bond formation.[3] The carboxylate group of proline is believed to play a crucial role in stabilizing this transition state through hydrogen bonding.[6] This initial discovery sparked decades of research into the vast potential of proline and its derivatives in asymmetric synthesis.

The Enders Revolution: SAMP and RAMP Hydrazone Auxiliaries

A pivotal moment in the history of proline-derived chiral auxiliaries came in 1976 with the pioneering work of E. J. Corey and, most notably, Dieter Enders.[7] They developed a new class of chiral auxiliaries based on prolinol, a reduction product of proline.[2] These auxiliaries, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), have become indispensable tools for the asymmetric α-alkylation of aldehydes and ketones.[7][8]

The Enders SAMP/RAMP hydrazone alkylation method is a robust and highly predictable three-step process:

-

Hydrazone Formation: The chiral auxiliary (SAMP or RAMP) is condensed with a carbonyl compound to form a chiral hydrazone.[7]

-

Asymmetric Alkylation: The hydrazone is deprotonated with a strong base, typically lithium diisopropylamide (LDA), to form a chiral azaenolate. This intermediate then reacts with an electrophile (e.g., an alkyl halide) in a highly diastereoselective manner.[7][8] The stereochemical outcome is dictated by the chelation of the lithium cation to the methoxy group and the steric hindrance imposed by the pyrrolidine ring, which directs the incoming electrophile to the opposite face.[8]

-

Auxiliary Cleavage: The resulting alkylated hydrazone is then cleaved, typically by ozonolysis or hydrolysis, to regenerate the α-alkylated carbonyl compound and recover the chiral auxiliary.[7]

The reliability and high stereoselectivity of the SAMP/RAMP method have made it a workhorse in the synthesis of numerous natural products and complex organic molecules.[7]

Experimental Workflow: SAMP Synthesis and Application in Asymmetric Alkylation

Caption: Workflow for SAMP synthesis and its application in asymmetric alkylation.

Expanding the Toolkit: Other Proline-Derived Auxiliaries

The success of proline in organocatalysis and the SAMP/RAMP system spurred the development of a diverse array of other proline-derived chiral auxiliaries, each with its own unique applications and advantages.

Proline-Derived Oxazolidinones

While the Evans oxazolidinone auxiliaries are perhaps the most well-known in this class, proline has also been used as a chiral scaffold to create novel oxazolidinone auxiliaries.[1][] These auxiliaries are particularly effective in controlling the stereochemistry of aldol reactions, Diels-Alder reactions, and conjugate additions. The stereochemical outcome is generally governed by the formation of a rigid, chelated transition state involving a metal cation, which directs the approach of the electrophile.[2]

Proline Sulfonamides

More recently, proline sulfonamides have emerged as powerful organocatalysts for a variety of C-C bond-forming reactions.[10] The sulfonamide group, being more acidic than a carboxylic acid, can influence the reactivity and stereoselectivity of the catalytic cycle. These catalysts have shown great promise in aldol and Mannich reactions, often providing high yields and excellent enantioselectivities.[10]

Mechanistic Insights: The Source of Stereocontrol

The remarkable stereoselectivity achieved with proline-derived auxiliaries stems from the formation of highly ordered transition states. In the case of proline-catalyzed reactions, the Zimmerman-Traxler model is often invoked to explain the observed stereochemistry.[3] This model proposes a six-membered, chair-like transition state where the substituents on the enamine and the aldehyde adopt equatorial positions to minimize steric interactions.

For auxiliaries like SAMP and RAMP, stereocontrol is achieved through a combination of chelation and steric hindrance. The lithium azaenolate intermediate forms a rigid, chelated structure where the methoxymethyl group coordinates to the lithium ion.[8] This locks the conformation of the azaenolate and effectively blocks one face of the molecule, forcing the electrophile to approach from the less hindered side.

Mechanistic Diagram: Stereocontrol in SAMP Hydrazone Alkylation

Caption: Simplified mechanism of stereocontrol in SAMP hydrazone alkylation.

Comparative Performance of Proline-Derived Auxiliaries

The choice of a chiral auxiliary depends on the specific transformation and the desired stereochemical outcome. The following table provides a comparative overview of the performance of different proline-derived auxiliaries in key asymmetric reactions.

| Auxiliary/Catalyst | Reaction Type | Typical Diastereomeric/Enantiomeric Excess | Key Advantages |

| L-Proline | Aldol Reaction | >90% ee | Inexpensive, readily available, metal-free. |

| SAMP/RAMP | α-Alkylation | >95% de | High diastereoselectivity, reliable, well-established. |

| Proline-derived Oxazolidinones | Diels-Alder | >90% de | Good stereocontrol, versatile for various reactions. |

| Proline Sulfonamides | Mannich Reaction | >95% ee | High enantioselectivity, can be tuned electronically. |

Note: The values presented are typical and can vary depending on the specific substrates and reaction conditions.

Conclusion: An Enduring Legacy and Future Directions

From its humble beginnings as a catalyst for an intramolecular aldol reaction, proline has evolved into a cornerstone of asymmetric synthesis. The development of proline-derived chiral auxiliaries, spearheaded by the seminal work of Dieter Enders, has provided chemists with a powerful and versatile toolkit for the construction of complex chiral molecules. The enduring legacy of these auxiliaries is evident in their widespread use in both academic research and industrial drug development.

Future research in this area will likely focus on the development of new, more efficient proline-based catalysts and auxiliaries. This includes the design of catalysts that can operate at lower loadings, under milder conditions, and with a broader substrate scope. The exploration of novel proline-derived architectures, such as those incorporating elements of both organocatalysis and metal catalysis, also holds significant promise for the future of asymmetric synthesis.

References

-

Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric Synthesis of Bicyclic Intermediates of Natural Product Chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621. [Link]

-

Carter, R. G., & Yang, J. (2010). Proline Sulfonamide-Based Organocatalysis: Better Late than Never. Organic & Biomolecular Chemistry, 8(19), 4249-4263. [Link]

-

List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. [Link]

-

List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. [Link]

-

Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]

-

Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition in English, 10(7), 496–497. [Link]

-

Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(-)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE (RAMP), TWO VERSATILE CHIRAL AUXILIARIES. Organic Syntheses, 65, 173. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]

-

Allemann, C., Gordillo, R., Clemente, F. R., Cheong, P. H.-Y., & Houk, K. N. (2004). Theory of Asymmetric Organocatalysis by Proline: The Aldol Reaction. Accounts of Chemical Research, 37(8), 558–569. [Link]

-

Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Wikipedia. [Link]

-

Najera, C., & Yus, M. (2008). Proline and its derivatives as organocatalysts in the asymmetric α-amination of carbonyl compounds. Tetrahedron: Asymmetry, 19(24), 2735-2767. [Link]

-

Ibrahem, I., & Córdova, A. (2005). Proline-catalyzed asymmetric reactions. Chem. Commun., (14), 1760-1762. [Link]

-

Seebach, D., & Enders, D. (1975). Umpolung of Amine Reactivity: Nucleophilic α-Amino-Carbanions from N-Nitroso-amines. Angewandte Chemie International Edition in English, 14(1), 15–28. [Link]

-

Enders, D. (1981). Alkylation of chiral hydrazones. In Current Trends in Organic Synthesis (pp. 151-163). Pergamon. [Link]

-

Evans, D. A. (1988). Stereoselective Alkylation Reactions of Chiral Metal Enolates. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press. [Link]

-

Organic Chemistry Portal. (n.d.). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]

-

Waldmann, H. (1988). (S)-Proline benzyl ester as chiral auxiliary in Lewis acid catalyzed asymmetric Diels-Alder reactions. The Journal of Organic Chemistry, 53(26), 6133–6136. [Link]

-

Enders, D., Kipphardt, H., & Fey, P. (1990). ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. Organic Syntheses, 69, 1. [Link]

-

Notz, W., & List, B. (2005). Proline-catalyzed asymmetric reactions. Chiral Amine Synthesis, 111-132. [Link]

-

Crimmins, M. T., & DeBaillie, A. C. (2006). Enantioselective Aldol Additions with Thiazolidinethione Chiral Auxiliaries. Organic Letters, 8(8), 1613–1616. [Link]

-

de Figueiredo, R. M., & Christmann, M. (2007). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: a review. Chirality, 19(6), 487-514. [Link]

-

Keresztes, I., & Williard, P. G. (2002). The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones. Journal of the American Chemical Society, 124(45), 13426–13427. [Link]

-

Wikiwand. (n.d.). Enders SAMP/RAMP hydrazone-alkylation reaction. Wikiwand. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 4. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 8. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proline Sulfonamide-Based Organocatalysis: Better Late than Never - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Strategic Solvent Selection for Coupling Reactions of (S)-1-Benzyl-2-iodomethyl-pyrrolidine

Introduction: The Strategic Importance of a Chiral Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical advantage in modern drug design which seeks to move beyond "flat" aromatic molecules.[3] Among the vast library of pyrrolidine-based synthons, (S)-1-Benzyl-2-iodomethyl-pyrrolidine stands out as a versatile chiral building block. Its utility lies in the predictable reactivity of the primary iodomethyl group, which serves as an excellent electrophile for forging new bonds with a wide range of nucleophiles, thereby enabling the synthesis of complex, stereochemically defined molecules.

However, the success of these coupling reactions is not merely dependent on the choice of reactants. The reaction environment—specifically, the solvent—plays a pivotal and often underestimated role. The solvent dictates the reaction mechanism, influences the rate, and ultimately determines the yield and stereochemical purity of the final product. This guide provides a detailed examination of solvent selection for coupling reactions involving (S)-1-Benzyl-2-iodomethyl-pyrrolidine, blending theoretical principles with practical, field-proven protocols.

Theoretical Framework: Solvent's Command Over Reaction Pathways

The coupling of (S)-1-Benzyl-2-iodomethyl-pyrrolidine with a nucleophile is a classic example of a nucleophilic substitution reaction.[4][5] The primary carbon bearing the iodide leaving group is sterically accessible, strongly favoring the bimolecular nucleophilic substitution (SN2) mechanism. The SN2 pathway is stereospecific, proceeding through a backside attack that results in an inversion of configuration at the electrophilic center. Preserving the stereointegrity of the chiral center is paramount, and thus, ensuring the reaction proceeds exclusively via the SN2 pathway is the primary objective.

A competing, and highly undesirable, pathway is the unimolecular (SN1) mechanism. This pathway involves the formation of a planar carbocation intermediate, which would lead to racemization and a loss of stereochemical information. The solvent is the primary factor that can tip the balance between these two competing mechanisms.

Solvent Classifications and Their Mechanistic Implications:

-

Polar Protic Solvents: (e.g., Water, Methanol, Ethanol) These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen or nitrogen) and can form strong hydrogen bonds. They are highly effective at stabilizing both cations and anions. While they can stabilize the iodide leaving group, they critically "cage" the nucleophile through hydrogen bonding, drastically reducing its nucleophilicity and slowing down SN2 reactions.[6][7] Furthermore, their ability to stabilize carbocation intermediates can inadvertently promote the undesired SN1 pathway.[4][5][8]

-

Polar Aprotic Solvents: (e.g., Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone) These solvents have a significant dipole moment but lack an acidic proton. They are excellent at solvating cations but poorly solvate anions.[7] This leaves the anionic nucleophile relatively "naked" and highly reactive, dramatically accelerating the rate of SN2 reactions.[4][9] For reactions of (S)-1-Benzyl-2-iodomethyl-pyrrolidine, polar aprotic solvents are almost always the superior choice.

-

Nonpolar Solvents: (e.g., Toluene, Hexane) These solvents are generally poor choices for nucleophilic substitution reactions involving charged nucleophiles due to their inability to dissolve the reactants and stabilize any charged intermediates or transition states.[9]

The following workflow provides a logical guide to solvent selection for this system.

Caption: Solvent selection workflow for stereoretentive coupling.

Application & Protocols: Solvent Effects in Practice

This section details protocols for coupling (S)-1-Benzyl-2-iodomethyl-pyrrolidine with various nucleophiles, highlighting the impact of solvent choice on the reaction outcome.

Case Study 1: N-Alkylation with a Secondary Amine (Piperazine)

Application Note: The synthesis of chiral diamines is a common objective in ligand design and drug development. The reaction of (S)-1-Benzyl-2-iodomethyl-pyrrolidine with a cyclic amine like piperazine is a direct route to these structures. The reaction proceeds via an SN2 mechanism. A polar aprotic solvent is essential to ensure a high reaction rate and prevent potential side reactions. While ethanol could be used, the reaction would be significantly slower due to the solvation of the amine nucleophile. DMF provides an ideal environment by dissolving the reactants and promoting the high nucleophilicity of the amine.

Experimental Protocol: Synthesis of (S)-1-Benzyl-2-((piperazin-1-yl)methyl)pyrrolidine

-

To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (S)-1-Benzyl-2-iodomethyl-pyrrolidine (1.0 eq, 3.15 g, 10.0 mmol).

-

Add anhydrous piperazine (1.5 eq, 1.29 g, 15.0 mmol) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq, 2.76 g, 20.0 mmol) to the flask.

-

Add 40 mL of the chosen solvent (see Table 1) via syringe.

-

Stir the reaction mixture at 60 °C under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 9:1 Dichloromethane/Methanol).

-

Upon completion (typically 4-8 hours in DMF), cool the mixture to room temperature.

-

Filter the mixture to remove K₂CO₃ and other inorganic salts.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (50 mL) and wash with brine (3 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Table 1: Comparative Data for N-Alkylation in Different Solvents

| Solvent | Type | Relative Rate | Typical Yield | Purity/Side Products | Rationale for Outcome |

| DMF | Polar Aprotic | +++ | >90% | High purity | Excellent solvation of reactants, enhances amine nucleophilicity.[7][10] |

| Acetonitrile | Polar Aprotic | ++ | 80-85% | Good purity | Good alternative, but generally less effective at dissolving all reactants than DMF. |

| Ethanol | Polar Protic | + | <50% | Potential for N-ethylation of piperazine | Hydrogen bonding solvates and deactivates the amine nucleophile, slowing the reaction.[6] |

Case Study 2: O-Alkylation with a Phenoxide Nucleophile

Application Note: The formation of chiral ether linkages is fundamental in constructing many complex molecules. Here, sodium phenoxide is used as the nucleophile. Being an anionic nucleophile, its reactivity is exceptionally sensitive to the solvent environment. In a protic solvent, the phenoxide ion would be heavily solvated, rendering it almost unreactive. In polar aprotic solvents, however, the "naked" phenoxide anion is a potent nucleophile. DMSO is particularly effective in accelerating this type of SN2 reaction.

Experimental Protocol: Synthesis of (S)-1-Benzyl-2-((phenoxy)methyl)pyrrolidine

-

In a 50 mL round-bottom flask under nitrogen, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq, 0.44 g, 11.0 mmol) and wash with anhydrous hexane (2 x 5 mL) to remove the oil.

-

Carefully add 20 mL of anhydrous DMSO via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of phenol (1.05 eq, 0.99 g, 10.5 mmol) in 5 mL of anhydrous DMSO dropwise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

-

Add a solution of (S)-1-Benzyl-2-iodomethyl-pyrrolidine (1.0 eq, 3.15 g, 10.0 mmol) in 5 mL of anhydrous DMSO dropwise.

-

Heat the reaction to 50 °C and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of 20 mL of cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with 1 M NaOH (2 x 20 mL) and then brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Table 2: Comparative Data for O-Alkylation in Different Solvents

| Solvent | Type | Relative Rate | Typical Yield | Purity/Side Products | Rationale for Outcome |

| DMSO | Polar Aprotic | ++++ | >95% | High purity | Superior solvation of the Na⁺ counter-ion, leaving a highly reactive phenoxide.[9] |

| Acetone | Polar Aprotic | ++ | 75-85% | Good purity | Effective, but the reaction is noticeably slower than in DMSO.[9][11] |

| Methanol | Polar Protic | - | <10% | Mainly starting material, some solvolysis product | Severe deactivation of the nucleophile via hydrogen bonding; methanol can also act as a competing nucleophile.[8] |

Visualizing Solvent-Nucleophile Interactions

The diagram below illustrates why polar aprotic solvents are superior for SN2 reactions. They solvate the counter-cation, leaving the nucleophile free and reactive, whereas protic solvents create a "cage" that sterically and electronically hinders the nucleophile.

Caption: Contrasting effects of protic and aprotic solvents on an anionic nucleophile.

Troubleshooting Guide

| Problem | Probable Cause | Recommended Solution |

| Low or No Reaction | Nucleophile deactivation by solvent. | Switch from a polar protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., DMF, DMSO) to increase nucleophile reactivity.[7][9] |

| Racemization Detected | Reaction proceeding via an SN1 mechanism. | The solvent is likely too polar and protic, stabilizing a carbocation intermediate. Switch to a less polar, aprotic solvent like Acetone or Acetonitrile to strongly favor the SN2 pathway.[4] |

| Solvolysis Product Observed | The solvent (e.g., methanol, water) is acting as a nucleophile. | This is a common issue with protic solvents. Change to a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or Acetonitrile.[8] |

| Poor Reactant Solubility | Incorrect solvent choice for the reactants. | Ensure all components are soluble. If using a less polar solvent like acetonitrile, consider moving to a more powerful polar aprotic solvent like DMF or DMSO. |

Conclusion

For coupling reactions involving the chiral electrophile (S)-1-Benzyl-2-iodomethyl-pyrrolidine, the choice of solvent is not a passive variable but an active controller of reaction outcome. To preserve the critical stereochemistry of the molecule, reaction conditions must be heavily biased towards the SN2 mechanism. This is most reliably achieved through the strategic use of polar aprotic solvents . Solvents like DMF and DMSO effectively dissolve reactants while liberating the full power of the nucleophile, leading to faster reactions, higher yields, and cleaner product profiles. A mechanistically informed approach to solvent selection is therefore indispensable for any researcher looking to leverage this valuable chiral building block in the fields of chemical synthesis and drug discovery.

References

-

Nucleophilic substitution - Wikipedia. Wikipedia. Available at: [Link]

-

Solvent Polarity in SN1 and SN2 Reactions. Wolfram Demonstrations Project. Available at: [Link]

-

Qayyum, M. I., Ullah, S., et al. (2022). Design, synthesis and preclinical evaluations of (s)-2-((s)-1-benzyl-2,5-dioxopyrrolidin-3-yl)-3-(4-isopropylphenyl)-2-methylpropanal (succ-5) as cardioprotective, hepatoprotective and lipid lowering molecule. Journal of King Saud University - Science. Available at: [Link]

-

Structural and Solvent Effects in SN Reactions. (2021). Chemistry LibreTexts. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. Available at: [Link]

-

Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available at: [Link]

-

Characteristics of the SN2 Reaction. (2024). Chemistry LibreTexts. Available at: [Link]

-

Effect of Solvent on Sn2 Reaction. (2013). AK LECTURES. YouTube. Available at: [Link]

-

Solvent Effects on Sn2 Reactions. (2014). Learning Simply. YouTube. Available at: [Link]

-

Chapter 7 Alkyl Halides and Nucleophilic Substitution. Available at: [Link]

-

The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022). Chemistry Steps. Available at: [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Pharmaceuticals. Available at: [Link]

- Preparation method for pyrrolidine-2-carboxylic acid derivatives. Google Patents.

-

Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles. Journal of the American Chemical Society. Available at: [Link]

-

In Situ Trapping of Boc-2-Pyrrolidinylmethylzinc Iodide With Aryl Iodides: Direct Synthesis of 2-Benzylpyrrolidines. Scribd. Available at: [Link]

-

Synthesis of a) N-Benzyl-2-pyrrolidone. PrepChem.com. Available at: [Link]

-

Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. (2022). ResearchGate. Available at: [Link]

-

Abram, M., et al. (2022). Discovery of (R)‑N‑Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS‑1], a Novel Orally Bioavailable EAAT2 Modulator. Journal of Medicinal Chemistry. Available at: [Link]

-

Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. Princeton University. Available at: [Link]

-

Reddy, S. R., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences. Available at: [Link]

-

Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions. (2020). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Liu, Y., et al. (2021). Solvent Mediated Selective C—H Bond Iodination of Pyrrolo[1,2-a]quinoxaline. Chinese Journal of Organic Chemistry. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ocw.uci.edu [ocw.uci.edu]

Application Note: Handling Air-Sensitive Reagents in (S)-1-Benzyl-2-iodomethyl-pyrrolidine Synthesis

Executive Summary & Strategic Context

(S)-1-Benzyl-2-iodomethyl-pyrrolidine is a high-value chiral building block, serving as a precursor for C2-symmetric ligands and organocatalysts. Its synthesis hinges on the precise reduction of (S)-N-benzylproline to the corresponding amino-alcohol (prolinol), followed by nucleophilic substitution to the iodide.

The Engineering Challenge: The synthesis involves two distinct classes of sensitivity:

-

Pyrophoric/Hydrolytic Instability (Step 1): The use of Lithium Aluminum Hydride (LiAlH